N-omega-Propyl-L-arginine
CAS No.: 137361-05-8
Cat. No.: VC20750521
Molecular Formula: C9H20N4O2
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 137361-05-8 |
---|---|
Molecular Formula | C9H20N4O2 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | (2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid |
Standard InChI | InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 |
Standard InChI Key | AOMXURITGZJPKB-ZETCQYMHSA-N |
Isomeric SMILES | CCCN=C(N)NCCC[C@@H](C(=O)O)N |
SMILES | CCCN=C(N)NCCCC(C(=O)O)N |
Canonical SMILES | CCCN=C(N)NCCCC(C(=O)O)N |
Appearance | Assay:≥98%A crystalline solid |
Pharmacological Profile
N-omega-Propyl-L-arginine is characterized by its exceptional selectivity and potency as an inhibitor of neuronal nitric oxide synthase (nNOS), distinguishing it from many other NOS inhibitors that show limited isoform selectivity.
Mechanism of Action
The compound functions as a competitive inhibitor of the L-arginine binding site within the nNOS enzyme. By occupying this site, N-omega-Propyl-L-arginine prevents the natural substrate L-arginine from binding, thereby inhibiting the production of nitric oxide (NO) by neuronal cells. The specific binding affinity of this compound contributes significantly to its selectivity profile .
Selectivity Profile
A distinguishing characteristic of N-omega-Propyl-L-arginine is its remarkable selectivity toward nNOS compared to other nitric oxide synthase isoforms. This selectivity makes it particularly valuable as a research tool for investigating nNOS-specific functions without significantly affecting other NOS-mediated processes:
NOS Isoform | Relative Selectivity | Ki Value |
---|---|---|
nNOS (NOS I) | Reference | 50 nM |
iNOS (NOS II) | 3158-fold less sensitive | - |
eNOS (NOS III) | 149-fold less sensitive | - |
This selectivity profile positions N-omega-Propyl-L-arginine as one of the most selective nNOS inhibitors available for research applications, enabling more precise investigation of neuronal nitric oxide signaling pathways .
Research Applications
N-omega-Propyl-L-arginine has been applied across various research domains, with particularly notable contributions to neurological, cardiovascular, and skeletal muscle studies.
Neurological Research
In neurological research, N-omega-Propyl-L-arginine has demonstrated significant anticonvulsant properties. Studies have shown that the compound can reduce status epilepticus and early epileptogenic events in mouse models of epilepsy. These findings suggest potential therapeutic applications for conditions characterized by neuronal hyperexcitability and seizure activity .
The neuroprotective effects observed in experimental models position N-omega-Propyl-L-arginine as a valuable tool for investigating the role of nitric oxide in neurological disorders. By selectively inhibiting nNOS, researchers can better elucidate the specific contributions of neuronal nitric oxide to pathological processes in the central nervous system .
Cardiovascular Studies
N-omega-Propyl-L-arginine has been shown to decrease blood pressure in experimental models, highlighting its potential utility in cardiovascular research. Additional studies have demonstrated that the compound influences blood flow and interstitial nitric oxide in kidney tissue, suggesting applications in renal physiology research .
The compound's ability to modulate vascular function through selective nNOS inhibition provides researchers with a tool to distinguish between the roles of different NOS isoforms in cardiovascular regulation. This selectivity is particularly valuable given the complex and sometimes opposing functions of nitric oxide in different vascular beds .
Behavioral Pharmacology
Research has also explored N-omega-Propyl-L-arginine's effects on central nervous system function through behavioral studies. The compound has been shown to block the effects of phencyclidine on prepulse inhibition and locomotor activity in mice, suggesting potential applications in schizophrenia research and other psychiatric conditions where nitric oxide signaling may be implicated .
Molecular Biology and Structural Insights
Understanding the structural basis for N-omega-Propyl-L-arginine's selectivity has been an important area of research. X-ray crystallography studies of nitric oxide synthase enzymes have revealed key insights into how this compound interacts with the active site of nNOS versus other isoforms.
The binding mode of N-omega-Propyl-L-arginine involves key interactions with the heme propionates and displacement of structural water molecules within the enzyme active site. These specific molecular interactions contribute significantly to the compound's selectivity profile and have informed the design of next-generation NOS inhibitors with enhanced properties .
Structural studies have demonstrated that the affinity of arginine-based NOS inhibitors toward different isoenzymes is determined primarily by their binding affinity rather than other factors. This finding has important implications for the rational design of isoform-selective inhibitors based on the N-omega-Propyl-L-arginine scaffold .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume